4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline
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Overview
Description
4-(DIETHYLAMINO)BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the condensation of 4-(diethylamino)benzaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLAMINO)BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
4-(DIETHYLAMINO)BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazine: Another precursor used in the synthesis.
Benzaldehyde derivatives: Compounds with similar structural motifs and reactivity.
Uniqueness
4-(DIETHYLAMINO)BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-22(4-2)15-11-9-14(10-12-15)13-19-20-18-16-7-5-6-8-17(16)25(23,24)21-18/h5-13H,3-4H2,1-2H3,(H,20,21)/b19-13+ |
InChI Key |
PCWPVKINGCGEDG-CPNJWEJPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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